2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile
Overview
Description
2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile typically involves the condensation of 2-aminophenol with fluorinated aromatic aldehydes or nitriles under specific reaction conditions. One common method includes the use of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) in the presence of solvents like ethanol and aqueous hydrogen peroxide at elevated temperatures (around 50°C) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The presence of the amino and fluoro groups allows for nucleophilic substitution reactions, where other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential anti-microbial, anti-cancer, and anti-inflammatory properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-1,3-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine and nitrile groups enhance its binding affinity and specificity towards these targets. The benzoxazole scaffold allows for efficient π-π stacking and hydrogen bonding interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzoxazole: Lacks the fluorine and nitrile groups, resulting in different chemical reactivity and biological activity.
6-Fluoro-1,3-benzoxazole: Lacks the amino and nitrile groups, affecting its interaction with biological targets.
1,3-Benzoxazole-7-carbonitrile: Lacks the amino and fluoro groups, leading to different chemical properties.
Uniqueness
The combination of these functional groups with the benzoxazole scaffold provides a versatile platform for the development of novel compounds with diverse biological activities .
Properties
IUPAC Name |
2-amino-6-fluoro-1,3-benzoxazole-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O/c9-5-1-2-6-7(4(5)3-10)13-8(11)12-6/h1-2H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSZGZAGYPKKCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(O2)N)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255322 | |
Record name | 7-Benzoxazolecarbonitrile, 2-amino-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820648-99-4 | |
Record name | 7-Benzoxazolecarbonitrile, 2-amino-6-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820648-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzoxazolecarbonitrile, 2-amino-6-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101255322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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